1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
Description
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12-9-13(2)20-17(19-12)23-14-5-8-21(10-14)16(22)11-24-15-3-6-18-7-4-15/h3-4,6-7,9,14H,5,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDRTUAVNGQLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.5 g/mol. The compound features a pyrrolidine ring, a dimethylpyrimidine moiety, and a pyridinylthio group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 357.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in various signaling pathways. This inhibition can modulate cellular processes such as signal transduction and gene expression.
- Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs), influencing intracellular calcium levels and other signaling cascades .
Biological Activity Studies
Recent studies have demonstrated the compound's potential in various biological assays:
- Antimicrobial Activity: Research indicates that similar compounds exhibit significant antimicrobial properties. For example, derivatives of pyrimidine have shown effectiveness against various bacterial strains .
- Antioxidant Properties: The compound has been evaluated for its antioxidant capacity using DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .
- Cytotoxicity Assays: Preliminary cytotoxicity studies suggest that the compound may exhibit selective toxicity towards cancer cell lines, making it a candidate for further anticancer research .
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of related compounds, it was found that modifications in the pyrimidine moiety can significantly enhance inhibitory activity against specific kinases. This suggests that structural variations in this compound could lead to improved pharmacological profiles.
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various pyrimidine derivatives revealed that those with similar structural features to our compound displayed notable activity against Gram-positive bacteria, indicating a promising avenue for developing new antimicrobial agents.
Scientific Research Applications
Research indicates that 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Cancer Research
The compound has been investigated for its antiproliferative effects against various cancer cell lines. Notable findings include:
- HeLa Cells : Studies reported IC50 values as low as 0.02 mM, indicating significant cytotoxicity.
- Murine Leukemia (L1210) : The compound demonstrated substantial inhibition, suggesting potential utility in treating hematological malignancies.
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications in the chemical structure significantly affect biological activity. For instance:
- Pyrrolidine Substitutions : Changes at specific positions on the pyrrolidine ring can enhance or diminish potency.
- Thioether Modifications : Variations in the thioether group impact binding affinity to target proteins.
Case Studies
Several case studies have evaluated the efficacy and mechanisms underlying the biological activity of this compound:
- Evaluation of Antiproliferative Effects : A comprehensive study analyzed the effects across multiple human cancer models, demonstrating that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.
- Mechanistic Insights into Apoptosis Induction : Research focusing on mitochondrial pathways highlighted how treatment with this compound leads to increased ROS production and changes in Bcl-2 family protein expression, which are critical for apoptosis induction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several classes of molecules:
Key Differences
- Substituent Effects: The target compound’s pyrrolidine ring (vs.
- Electronic Profile : The pyridin-4-ylthio group introduces a sulfur atom, which differs from oxygen or methylsulfanyl groups in analogues (e.g., ), altering electronic distribution and redox stability.
- Synthetic Accessibility : Unlike the multi-step synthesis of fused heterocycles (e.g., ), the target compound’s synthesis likely involves simpler nucleophilic substitution or coupling reactions, as inferred from methods in .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are unavailable, comparisons can be drawn from similar molecules:
Q & A
What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?
Level : Basic
Methodological Answer :
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps:
- Step 1 : React 4,6-dimethylpyrimidin-2-ol with a pyrrolidine derivative under alkaline conditions (e.g., NaH or K₂CO₃) to form the pyrrolidinyl ether linkage .
- Step 2 : Introduce the pyridin-4-ylthio group via thioether formation using a thiolation reagent (e.g., Lawesson’s reagent) under inert atmosphere .
- Optimization :
- Temperature : Maintain 60–80°C for substitution reactions to balance reactivity and side-product formation .
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, and recrystallization for the final product .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level : Advanced
Methodological Answer :
Discrepancies in bioactivity (e.g., kinase inhibition vs. no observed effect) may arise from assay conditions or structural analogs. Strategies:
- Orthogonal Assays : Validate activity using both enzymatic assays (e.g., ADP-Glo™ kinase assays) and cell-based viability tests (e.g., MTT assays) .
- Structural Validation : Confirm compound identity via LC-MS and ¹H/¹³C NMR to rule out degradation or impurities .
- Control Compounds : Compare with structurally similar analogs (e.g., pyridine-to-pyrimidine substitutions) to isolate functional group contributions .
What advanced techniques are recommended for characterizing the stereochemistry of the pyrrolidine ring?
Level : Advanced
Methodological Answer :
The pyrrolidine ring’s 3D configuration impacts target binding. Use:
- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column (hexane:isopropanol 90:10) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry in solution when crystallography is impractical .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Level : Advanced
Methodological Answer :
Focus on modifying key moieties:
- Pyrimidine Substituents : Replace 4,6-dimethyl groups with halogens (e.g., Cl, F) to enhance hydrogen bonding with kinases .
- Pyrrolidine Linker : Test sp³-to-sp² hybridization (e.g., replace pyrrolidine with piperazine) to alter conformational flexibility .
- Thioether Group : Substitute pyridin-4-ylthio with sulfone or sulfonamide to modulate electron density and binding .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding poses against kinase ATP pockets .
What experimental approaches validate the compound’s metabolic stability in preclinical studies?
Level : Advanced
Methodological Answer :
- Liver Microsomal Assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess cytochrome P450 interactions .
- Plasma Stability Tests : Measure compound half-life in plasma at 37°C over 24 hours .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Level : Basic
Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic nitrogen atoms .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve bioavailability for cell-based studies .
What are the best practices for analyzing conflicting spectral data (NMR vs. MS) during structural confirmation?
Level : Basic
Methodological Answer :
- NMR Analysis : Compare ¹H NMR chemical shifts (e.g., pyrimidine protons at δ 8.2–8.5 ppm) with computed spectra (ACD/Labs or MestReNova) .
- High-Resolution MS : Confirm molecular ion ([M+H]⁺) with ≤2 ppm error to rule out isobaric impurities .
- 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments by correlating protons with adjacent carbons .
How can researchers design enzyme inhibition assays to evaluate kinase selectivity?
Level : Advanced
Methodological Answer :
- Kinase Panel Screening : Test against a diverse panel (e.g., 50+ kinases from the KinomeScan® platform) at 1 µM .
- IC₅₀ Determination : Use 10-dose titration (0.1 nM–10 µM) with ATP concentration at Km for each kinase .
- Cellular Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
What strategies mitigate off-target effects in in vivo models?
Level : Advanced
Methodological Answer :
- Proteomics Profiling : Use affinity-based pulldown coupled with mass spectrometry to identify off-target proteins .
- Dose Escalation Studies : Determine the maximum tolerated dose (MTD) in rodents to establish a therapeutic window .
- CRISPR Knockout Models : Validate target specificity using cell lines with gene deletions .
How can computational tools predict metabolite formation for this compound?
Level : Advanced
Methodological Answer :
- Software : Use GLORYx or MetaSite to simulate Phase I/II metabolism (e.g., oxidation at pyrrolidine or thioether groups) .
- Molecular Dynamics (MD) : Simulate CYP450 binding to identify susceptible sites for hydroxylation .
- In Vitro Correlation : Validate predictions with liver microsomal metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
